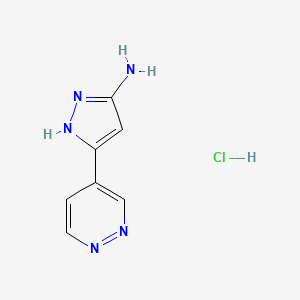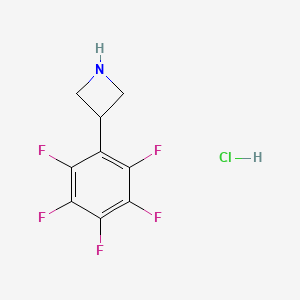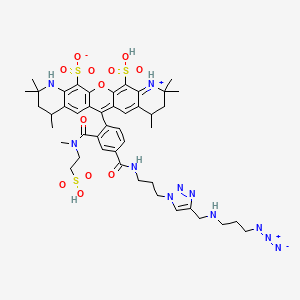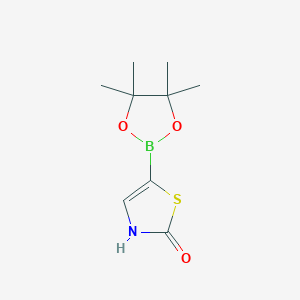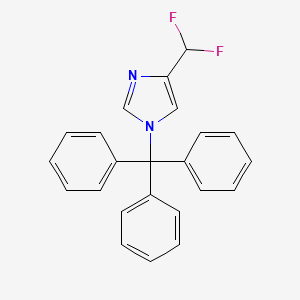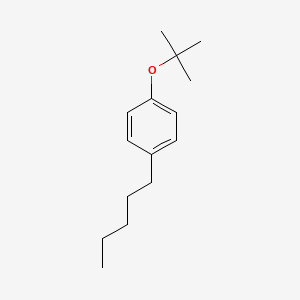
1-(tert-Butoxy)-4-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxy)-4-pentylbenzene is an organic compound characterized by a tert-butoxy group attached to a benzene ring, which is further substituted with a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-pentylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-pentylphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butoxy)-4-pentylbenzene undergoes several types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl alcohol and other oxidation products.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the benzene ring.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol and corresponding carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxy)-4-pentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxy)-4-pentylbenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxy radicals, which can participate in radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: Lacks the pentyl chain, making it less hydrophobic.
4-tert-Butylphenol: Contains a hydroxyl group instead of a pentyl chain, affecting its reactivity.
tert-Butyl toluene: Similar structure but with a methyl group instead of a pentyl chain.
Uniqueness: 1-(tert-Butoxy)-4-pentylbenzene is unique due to the presence of both a tert-butoxy group and a pentyl chain, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxy]-4-pentylbenzene |
InChI |
InChI=1S/C15H24O/c1-5-6-7-8-13-9-11-14(12-10-13)16-15(2,3)4/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
PPNAAWXBDIADQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







